2-Methyl-3-(methylthio)propanoic Acid-d3
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Overview
Description
2-Methyl-3-(methylthio)propanoic Acid-d3 is a deuterated analog of 2-Methyl-3-(methylthio)propanoic Acid. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research, particularly in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylthio)propanoic Acid-d3 typically involves the incorporation of deuterium atoms into the molecular structure. One common method is the deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium atoms under specific conditions. This can be achieved using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control and quality assurance measures to meet the requirements of various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylthio)propanoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-3-(methylthio)propanoic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(methylthio)propanoic Acid-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(methylthio)propanoic Acid: The non-deuterated analog.
Methyl 3-(methylthio)propionate: A related ester compound used in flavor profiles and metabolic studies.
Uniqueness
2-Methyl-3-(methylthio)propanoic Acid-d3 is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2,3,3-trideuterio-2-methyl-3-methylsulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i3D2,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGHYEQLQGHZJS-FBYXXYQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C)C(=O)O)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.